N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been studied for its role in treating diseases such as Alzheimer's, diabetes, and cancer.
作用機序
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a GSK-3β inhibitor by binding to the ATP binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of GSK-3β, leading to the inhibition of various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. In Alzheimer's disease, GSK-3β inhibition has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. In cancer, GSK-3β inhibition has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the major advantages of using N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its specificity towards GSK-3β. This allows for the selective inhibition of GSK-3β without affecting other cellular processes. However, one of the limitations of using N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
将来の方向性
There are several future directions for the research on N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One of the areas of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the use of N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, the role of GSK-3β inhibition in other cellular processes such as autophagy and inflammation is an area of active research.
合成法
The synthesis of N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 7-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with butylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and the product is purified by recrystallization.
科学的研究の応用
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a GSK-3β inhibitor. GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases such as Alzheimer's, diabetes, and cancer.
特性
IUPAC Name |
N-butan-2-yl-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-3-8(2)16-14(19)11-7-13(18)17-12-6-9(15)4-5-10(11)12/h4-6,8,11H,3,7H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULUNPAXXAADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)NC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。